5-(1-(2-Chlorobenzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate
Description
Properties
IUPAC Name |
5-[1-[(2-chlorophenyl)methyl]azetidin-3-yl]-3-cyclopropyl-1,2,4-oxadiazole;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O.C2H2O4/c16-13-4-2-1-3-11(13)7-19-8-12(9-19)15-17-14(18-20-15)10-5-6-10;3-1(4)2(5)6/h1-4,10,12H,5-9H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGVVAVMINPNIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CN(C3)CC4=CC=CC=C4Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(1-(2-Chlorobenzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate is a heterocyclic compound characterized by its unique structure that combines azetidine and oxadiazole moieties. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity involves exploring its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 379.8 g/mol . The compound features a chlorobenzyl group attached to an azetidine ring and a cyclopropyl-substituted oxadiazole ring, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈ClN₃O₅ |
| Molecular Weight | 379.8 g/mol |
| CAS Number | 1351597-49-3 |
The biological activity of this compound is likely related to its ability to interact with specific enzymes or receptors involved in various signaling pathways. Compounds containing oxadiazole rings have been reported to exhibit pharmacological activities through modulation of receptor activity or inhibition of enzyme function . For instance, the azetidine moiety may enhance the compound's binding affinity to biological targets due to its structural characteristics.
Biological Activity
Research indicates that compounds similar to this compound may exhibit a range of biological activities:
- Antimicrobial Activity : The azetidine ring is associated with antibacterial properties. Preliminary studies suggest that compounds with similar structures can inhibit bacterial growth, indicating potential applications in treating infections .
- Anticancer Potential : Some studies have explored the anticancer properties of oxadiazole derivatives. The ability of this compound to interfere with cancer cell signaling pathways could be an area for further investigation .
- Anti-inflammatory Effects : Given the structural similarities with known anti-inflammatory agents, this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Scientific Research Applications
Chemical Structure and Synthesis
The compound consists of an azetidine ring and an oxadiazole moiety, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 379.8 g/mol. The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed for characterization.
Biological Mechanisms
The mechanism of action for 5-(1-(2-Chlorobenzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate is likely linked to its ability to interact with various biological targets. Compounds containing oxadiazole rings have been shown to modulate receptor activity and inhibit enzyme functions, which can lead to therapeutic effects in various diseases.
Anticancer Activity
Research indicates that compounds similar to this compound may exhibit anticancer properties by inhibiting heat shock protein 90 (HSP90), a crucial protein involved in cancer cell survival and proliferation. Inhibition of HSP90 can lead to apoptosis in cancer cells, making this compound a potential candidate for cancer therapy .
Antimicrobial Properties
The unique structure of this compound may also confer antimicrobial properties. Studies on related compounds have shown effectiveness against various pathogens, suggesting that further investigation into the antimicrobial efficacy of this compound could yield promising results in treating infections.
Neurological Applications
Given the structural characteristics of the compound, there is potential for applications in treating neurological disorders. Compounds with similar functionalities have been studied for their effects on neuroprotection and modulation of neurotransmitter systems .
Case Studies and Research Findings
A comprehensive review of literature reveals several studies focusing on the synthesis and biological evaluation of oxadiazole derivatives:
Chemical Reactions Analysis
Hydrolysis Reactions
The 1,2,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions. For structurally related oxadiazoles (e.g., Methyl 4-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate), hydrolysis yields intermediates such as carboxylic acids or diamides.
| Reaction Conditions | Products | Key Observations |
|---|---|---|
| Acidic (HCl, 80°C) | Cleavage to cyclopropanecarboxamide and azetidine-linked carboxylate | Complete ring opening observed after 6 hours; pH-dependent selectivity. |
| Basic (NaOH, reflux) | Formation of nitrile oxide intermediates | Instability of intermediates necessitates rapid trapping for downstream synthesis. |
Nucleophilic Substitution
Reduction Reactions
Catalytic hydrogenation targets the oxadiazole and azetidine rings. For example, hydrogenolysis of similar oxadiazoles produces reduced amines:
| Catalyst | Conditions | Products |
|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | Partial reduction to 3-cyclopropyl-1,2,4-oxadiazolidine derivatives. |
| Raney Ni | H₂ (3 atm), THF, 50°C | Complete azetidine ring opening, yielding linear amine chains. |
Ring-Opening of Azetidine
The strained azetidine ring (4-membered) undergoes ring-opening under acidic or nucleophilic conditions. For instance, treatment with HBr generates bromoamine derivatives :
Stability and Decomposition
The oxalate counterion influences stability. Thermal decomposition above 200°C releases CO₂, forming the free base, which subsequently degrades:
| Condition | Observation |
|---|---|
| Thermal (TGA/DSC) | Two-stage mass loss: oxalate decomposition (200–250°C) followed by base degradation (>300°C). |
| UV exposure (254 nm) | Photolytic cleavage of the oxadiazole ring within 24 hours. |
Functionalization via Cross-Coupling
Palladium-mediated couplings (e.g., Suzuki) at the cyclopropyl or benzyl positions are feasible but underexplored. Analogous oxadiazoles show moderate reactivity in aryl-aryl bond formation :
| Reaction | Conditions | Yield |
|---|---|---|
| Suzuki coupling (aryl boronic acid) | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 30–45% yield; steric hindrance from azetidine limits efficiency . |
Salt Metathesis
The oxalate salt can undergo ion exchange with stronger acids (e.g., HCl, TFA), altering solubility for pharmaceutical formulation :
| Acid | Conditions | **Resulting
Comparison with Similar Compounds
Key Structural Variations
The table below highlights structural differences between the target compound and related 1,2,4-oxadiazole derivatives:
Key Observations
Piperidine-based analogs (e.g., 6k, 6m) exhibit broader substituent diversity (e.g., 4-chlorophenyl, phenyl) but may suffer from reduced metabolic stability due to larger ring size .
Substituent Effects :
- The 2-chlorobenzyl group on azetidine in the target compound may improve lipophilicity and target engagement compared to unsubstituted azetidine (e.g., ) or benzyl groups (e.g., ).
- Cyclopropyl at position 3 contributes to steric bulk and metabolic resistance, contrasting with aryl groups (e.g., 4-chlorophenyl in 6k) that may increase π-π stacking interactions .
Salt Form :
- The oxalate salt in the target compound likely enhances aqueous solubility compared to hydrochloride salts (e.g., ) or free bases, critical for pharmacokinetics .
Pharmacological and Physicochemical Properties
Physicochemical Data
- Melting Points : Piperidine-based compounds (e.g., 6k: 110–113°C; 6m: 61–62°C) show variability dependent on substituent bulk and symmetry. The target compound’s oxalate salt is expected to have a higher melting point than free bases .
- Solubility : Oxalate salts generally exhibit improved aqueous solubility over hydrochlorides (e.g., ) or free bases, aiding in vivo absorption .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for this compound?
- Methodology:
- Synthesis: Start with cyclopropylcarbonyl chloride and hydrazine hydrate to form the hydrazide intermediate. React this with 2-chlorobenzaldehyde via a condensation reaction to yield the hydrazone. Cyclize the product using acetic anhydride to form the 1,2,4-oxadiazole core. Introduce the azetidine moiety via nucleophilic substitution with 1-(2-chlorobenzyl)azetidin-3-amine. Salt formation with oxalic acid completes the synthesis .
- Purification: Use thin-layer chromatography (TLC) for intermediate purity checks. Final purification via recrystallization from ethanol/water mixtures improves yield and purity .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodology:
- 1H/13C NMR: Assign peaks for the azetidine (δ 3.5–4.0 ppm for N-CH2), oxadiazole (δ 8.1–8.3 ppm for aromatic protons), and cyclopropyl (δ 1.0–1.5 ppm) groups. Compare with reference spectra from similar oxadiazole derivatives .
- X-ray crystallography: Use SHELXL or SHELXT software for crystal structure refinement. For example, resolve the dihedral angle between the oxadiazole and azetidine rings (expected ~80° based on analogous structures) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Methodology:
- Kinetic studies: Vary temperature (e.g., 60–100°C) and solvent polarity (e.g., DMF vs. THF) during cyclization. Monitor byproduct formation (e.g., hydrolyzed intermediates) via LC-MS .
- Catalyst screening: Test Lewis acids (e.g., ZnCl2) or bases (e.g., Et3N) to accelerate the azetidine substitution step. Evidence from chloroacetyl chloride reactions suggests triethylamine enhances reactivity .
Q. How to resolve contradictions in spectral data during structural analysis?
- Case Study: If NMR shows unexpected splitting for the cyclopropyl group, consider dynamic effects (e.g., ring puckering) or impurities. Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy (C=N stretch at ~1600 cm⁻¹ for oxadiazole) .
- Crystallographic refinement: Use SHELXL’s TWIN/BASF commands to model disorder or twinning in XRD data, especially if the oxalate counterion exhibits positional ambiguity .
Q. What in vitro biological assays are suitable for evaluating pharmacological activity?
- Methodology:
- Anticancer screening: Use MTT assays against HeLa or MCF-7 cell lines. Compare IC50 values with known oxadiazole derivatives (e.g., 3-cyclopropyl-1,2,4-oxadiazoles show IC50 ~10–50 μM) .
- Enzyme inhibition: Test against kinases or proteases using fluorescence-based assays. For example, oxadiazoles often inhibit COX-2 or MMP-9 .
Q. How does the oxalate salt form influence solubility and stability?
- Methodology:
- Solubility studies: Compare solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) using UV-Vis spectroscopy. Oxalate salts typically enhance aqueous solubility vs. free bases .
- Stability testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor oxalate dissociation via HPLC and pH stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
